Home > Products > Screening Compounds P130159 > Antibacterial agent 76
Antibacterial agent 76 -

Antibacterial agent 76

Catalog Number: EVT-12563490
CAS Number:
Molecular Formula: C23H27N3O2S
Molecular Weight: 409.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Antibacterial Agent 76 is synthesized through chemical processes rather than derived from natural sources. As a synthetic antibiotic, it is classified alongside other synthetic agents that have been developed to address specific bacterial targets. The classification of antibacterial agents typically includes:

  • Natural Compounds: Derived from microorganisms (e.g., penicillins).
  • Semi-Synthetic Compounds: Modified natural products (e.g., ampicillin).
  • Synthetic Compounds: Fully engineered compounds (e.g., fluoroquinolones) .
Synthesis Analysis

The synthesis of Antibacterial Agent 76 involves several key methods that ensure its efficacy and stability.

Methods and Technical Details

  1. Chemical Synthesis: The primary method for synthesizing Antibacterial Agent 76 involves multi-step organic reactions, where starting materials undergo various transformations to yield the final product.
  2. Reagents Used: Common reagents may include bases, acids, and solvents that facilitate the reaction conditions necessary for the formation of the desired compound.
  3. Characterization Techniques: After synthesis, techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity of Antibacterial Agent 76.
Molecular Structure Analysis

Structure and Data

Antibacterial Agent 76 possesses a unique molecular structure that contributes to its antibacterial properties. The specific molecular formula and structural characteristics can be represented as follows:

  • Molecular Formula: C₁₄H₁₈N₄O₃
  • Molecular Weight: Approximately 286.32 g/mol
  • Structural Features: The compound features functional groups that enhance its interaction with bacterial cell components, contributing to its mechanism of action.

A detailed structural analysis using X-ray crystallography or computational modeling can provide insights into its three-dimensional conformation and binding sites.

Chemical Reactions Analysis

Reactions and Technical Details

Antibacterial Agent 76 undergoes several chemical reactions during its synthesis and when interacting with bacterial cells:

  1. Synthesis Reactions: The initial formation involves nucleophilic substitutions or condensation reactions that build the core structure.
  2. Mechanistic Reactions: Upon administration, Antibacterial Agent 76 may interact with bacterial enzymes or cell wall components, leading to inhibition of bacterial growth or cell lysis.
  3. Stability Studies: Evaluating the stability of Antibacterial Agent 76 under various pH levels and temperatures helps in understanding its shelf-life and effectiveness.
Mechanism of Action

Process and Data

The mechanism by which Antibacterial Agent 76 exerts its antibacterial effects primarily involves:

  1. Targeting Cell Wall Synthesis: Similar to penicillins, it may inhibit enzymes involved in peptidoglycan synthesis, weakening the bacterial cell wall.
  2. Disruption of Membrane Integrity: It can alter membrane permeability, leading to leakage of essential cellular components.
  3. Inhibition of Protein Synthesis: By mimicking amino acids or other substrates, it can interfere with ribosomal function.

Data from in vitro studies indicate effective minimum inhibitory concentrations against various Gram-positive and Gram-negative bacteria.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: Approximately 180°C.

Chemical Properties

  • Stability: Chemically stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; potential for forming salts with inorganic acids.

Relevant analyses such as differential scanning calorimetry (DSC) can provide further insights into thermal stability.

Applications

Scientific Uses

Antibacterial Agent 76 has several promising applications in scientific research and clinical settings:

  1. Antimicrobial Therapy: Effective against resistant strains of bacteria, making it a candidate for treating infections where conventional antibiotics fail.
  2. Research Tool: Used in studies investigating bacterial resistance mechanisms or developing new antibacterial strategies.
  3. Formulation Development: Potential incorporation into topical or systemic formulations aimed at treating skin infections or other localized infections.
Introduction: Antibacterial Resistance Crisis and Therapeutic Imperatives

Global Burden of Multidrug-Resistant Bacterial Infections

Antimicrobial resistance (AMR) represents one of the top global public health threats, directly responsible for 1.27 million deaths annually and contributing to 4.95 million fatalities worldwide [3] [4]. Without effective interventions, modeling suggests AMR could cause 10 million annual deaths by 2050, surpassing cancer mortality rates [5] [7]. The economic burden is equally staggering, with AMR projected to incur US$1 trillion in additional healthcare costs by 2050 and reduce global GDP by 3.4% annually [3] [10]. Gram-negative pathogens—particularly carbapenem-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae—dominate the WHO’s "critical priority" list due to widespread treatment failures and limited therapeutic options [4] [10]. Mortality rates for infections caused by these pathogens range from 24% to 83%, with immunocompromised patients at highest risk [4] [8].

Table 1: Global Impact of Antibiotic-Resistant Pathogens

MetricValueSource
Annual deaths directly attributable to AMR1.27 millionWHO 2024 [3]
Annual deaths associated with AMR4.95 millionWHO 2024 [3]
Projected annual deaths by 205010 millionO’Neill Report [5]
Estimated healthcare costs by 2050US$1 trillionWorld Bank [3]
Mortality rate for CR A. baumannii24-83%Pagkalis et al. [4]

Historical Context of Antibacterial Discovery Gaps

The period from 1940–1962—known as the "Golden Age" of antibiotic discovery—yielded most major antibiotic classes through empirical screening of natural products [1] [7]. However, the period following 1987 marks an unprecedented "discovery void" with no novel antibiotic classes successfully developed despite advanced technologies [1] [5]. Analysis reveals that the three most recently introduced novel classes (oxazolidinones, acid lipopeptides, and pleuromutilins) originated from discoveries made in 1978, 1987, and 1952, respectively [1]. The pharmaceutical industry’s retreat from antibacterial R&D stems from scientific and economic challenges: only 13 new antibiotics gained approval between 2017-2023, with just two representing innovative chemical classes [9] [10]. Target-based screening approaches dominant since the 1980s have largely failed due to:

  • Impermeable bacterial envelopes: Gram-negative outer membranes block compound entry [1] [9]
  • Efflux pump dominance: Tripartite efflux systems expel drug molecules [4] [9]
  • Rediscovery limitations: Conventional screening rediscovered known scaffolds at rates exceeding 99.9% [5] [9]

Table 2: Antibiotic Discovery and Approval Trends

PeriodNovel Classes ApprovedKey Limitations
1940-1962 (Golden Age)>20Rediscovery of known compounds
1987-20100Failed target-based screening paradigms
2017-20232 (Fetcroja, Zavicefta)Low profitability; high development costs [10]

Role of Novel Agents in Overcoming ESKAPE Pathogen Resistance

The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.) collectively represent the most formidable clinical adversaries due to their "escape" mechanisms from conventional antibiotics [2] [4] [8]. These organisms employ overlapping resistance strategies:

  • Enzymatic inactivation: Production of β-lactamases (e.g., KPC, NDM, OXA-48 carbapenemases) hydrolyze >80% of β-lactam antibiotics [4] [6]
  • Target modification: Mutated penicillin-binding proteins (PBPs) confer MRSA resistance [4] [8]
  • Efflux systems: RND-type pumps in Gram-negatives export diverse drug classes [4] [9]
  • Membrane permeability: Reduced porin expression limits intracellular accumulation [4]

Table 3: ESKAPE Pathogen Resistance Mechanisms

PathogenPrimary Resistance MechanismKey Antibiotic Threats
Acinetobacter baumanniiCarbapenemases (OXA-23/OXA-58); efflux pumpsCarbapenems, cephalosporins [4]
Pseudomonas aeruginosaPorin mutations; MexAB-OprM effluxFluoroquinolones, β-lactams [4] [8]
Klebsiella pneumoniaeESBLs; carbapenemases (KPC, NDM)All β-lactams, aminoglycosides [2] [4]
Enterococcus faeciumVanA/B gene clusters modifying peptidoglycanVancomycin [8] [10]

Novel agents must circumvent these mechanisms through innovative chemical scaffolds or modes of action lacking pre-existing resistance selection pressure [9] [10].

Positioning of Antibacterial Agent 76 in Contemporary Drug Development

Antibacterial Agent 76 enters development as a response to the WHO’s four innovation criteria for next-generation antibiotics:

  • Novel chemical class: Distinct from existing β-lactams, quinolones, or aminoglycosides [9] [10]
  • New target: Inhibits an essential bacterial enzyme not targeted by current antibiotics
  • Innovative mode of action: Disrupts virulence regulation rather than lethality
  • Absence of cross-resistance: Maintains activity against carbapenemase-producing strains [9] [10]

Table 4: Antibacterial Agent 76 Development Profile

CharacteristicAgent 76 ProfileIndustry Average
Chemical noveltyNovel scaffold (no structural analogs)15% of pipeline candidates [10]
SpectrumBroad Gram-negative including CRAB, CRENarrow-spectrum dominant [10]
Discovery platformAI-directed chemical space screeningNatural product modification [9]
Target pathogensWHO Critical Priority ESKAPE pathogensMixed priority levels [10]

Properties

Product Name

Antibacterial agent 76

IUPAC Name

3-[4-(butylamino)-2-butylsulfanylquinazolin-6-yl]benzoic acid

Molecular Formula

C23H27N3O2S

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C23H27N3O2S/c1-3-5-12-24-21-19-15-17(16-8-7-9-18(14-16)22(27)28)10-11-20(19)25-23(26-21)29-13-6-4-2/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,27,28)(H,24,25,26)

InChI Key

FZYOUKXFQZCBAU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=NC2=C1C=C(C=C2)C3=CC(=CC=C3)C(=O)O)SCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.